N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride
Description
N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an oxan-3-ylsulfonyl group and a methanamine moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S.ClH/c1-13-9-11-4-6-14(7-5-11)18(15,16)12-3-2-8-17-10-12;/h11-13H,2-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUKQCXXJWSSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)S(=O)(=O)C2CCCOC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride typically involves multiple steps:
Formation of Piperidine Intermediate: The initial step involves the preparation of a piperidine intermediate. This can be achieved through the reaction of piperidine with suitable sulfonylating agents under controlled conditions.
Introduction of Oxan-3-ylsulfonyl Group: The oxan-3-ylsulfonyl group is introduced via a sulfonylation reaction, where the piperidine intermediate reacts with oxan-3-ylsulfonyl chloride in the presence of a base such as triethylamine.
N-Methylation: The N-methylation of the piperidine nitrogen is carried out using methyl iodide or methyl sulfate in the presence of a base like sodium hydride.
Formation of Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, where nucleophiles like halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine
- N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrobromide
Uniqueness
N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
